molecular formula C17H18N4OS2 B12451908 N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide

N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide

Cat. No.: B12451908
M. Wt: 358.5 g/mol
InChI Key: XRMOMMFKMUNAOA-UHFFFAOYSA-N
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Description

N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings, a benzylamino group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through a cyclization reaction between a thiourea derivative and α-haloketone under acidic conditions.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a halogenated thiazole intermediate.

    Formation of the Second Thiazole Ring: The second thiazole ring is formed through a similar cyclization reaction as the first step, using appropriate precursors.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Benzylamine, halogenated thiazole intermediates, triethylamine as a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
  • 4-Amino-N5-(1,3-benzodioxol-5-ylmethyl)-N5-[2-(benzylamino)-2-oxo-1-(6-quinolinyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Uniqueness

N-{5-[2-(Benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl}propanamide is unique due to its dual thiazole rings and the presence of both benzylamino and propanamide groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-[2-(benzylamino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C17H18N4OS2/c1-3-14(22)21-17-19-11(2)15(24-17)13-10-23-16(20-13)18-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,21,22)

InChI Key

XRMOMMFKMUNAOA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3)C

Origin of Product

United States

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